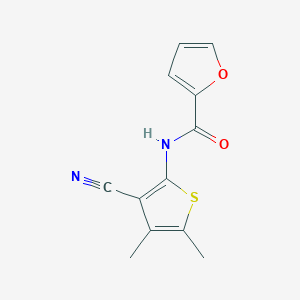

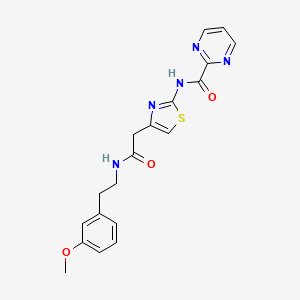

N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide” is a chemical compound with the CAS Number 331255-43-7 . It has a molecular weight of 246.29 and a molecular formula of C12H10N2O2S .

Molecular Structure Analysis

The molecular structure of “N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide” consists of a furan ring attached to a carboxamide group, and a thiophene ring substituted with a cyano group and two methyl groups .Physical And Chemical Properties Analysis

“N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide” has a predicted density of 1.32±0.1 g/cm3 and a predicted boiling point of 330.9±42.0 °C . The melting point and flash point are not available .Scientific Research Applications

Heterocyclic Synthesis

N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide: is a key precursor in the synthesis of various heterocyclic compounds. Its cyano and carboxamide groups are reactive sites that can undergo multiple chemical transformations to create diverse heterocyclic structures . These structures are fundamental in medicinal chemistry for the development of new drugs with potential therapeutic applications.

Biological Activity

The compound exhibits a range of biological activities. It serves as a building block for molecules with anti-inflammatory, anti-psychotic, and anti-cancer properties . The thiophene moiety, in particular, is a significant component in drug design due to its effectiveness in various biological roles.

Chemotherapeutic Agents

Due to its structural versatility, N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can be used to synthesize novel chemotherapeutic agents. Its derivatives have been explored for their potential in evolving better chemotherapeutic agents, highlighting the importance of this compound in cancer research .

Anti-Inflammatory Applications

The compound’s derivatives have shown promise as anti-inflammatory agents. The ability to modulate inflammatory pathways makes it a valuable tool for the development of new anti-inflammatory drugs .

Antimicrobial Activity

Some derivatives of the compound have demonstrated significant antimicrobial activity. This includes efficacy against both Gram-positive and Gram-negative bacteria, which is crucial in the fight against antibiotic-resistant strains .

Neuroprotective Antioxidants

The structural motif of N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is similar to that of other molecules that have been developed as neuroprotective antioxidants. These compounds can help in recovery following a stroke and treat neurodegenerative diseases like amyotrophic lateral sclerosis .

Material Science Applications

In material science, the compound has been used to create materials with strong absorption bands, which are essential for various applications, including organic electronics and photonics .

Inhibitors of Biological Pathways

Derivatives of this compound have been investigated as inhibitors of various biological pathways, such as NF-κB, which plays a role in cancer, and 5-lipoxygenase, which is involved in inflammatory processes .

Future Directions

Thiophene derivatives, like “N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide”, have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-7-8(2)17-12(9(7)6-13)14-11(15)10-4-3-5-16-10/h3-5H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHOPEJPAXDPPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2993233.png)

![Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2993237.png)

![6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2993238.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2993243.png)

![N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2993245.png)

![1-[(3-Methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2993249.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2993251.png)

![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2993252.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)